Methyl but-3-yn-1-ylglycinate

Description

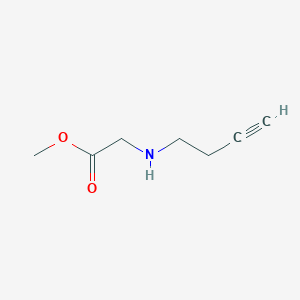

Methyl but-3-yn-1-ylglycinate is a synthetic organic compound characterized by a glycinate ester moiety (NH₂CH₂COO−) linked to a but-3-yn-1-yl group. The presence of both an alkyne (C≡C) and an ester functional group confers unique reactivity, making it a candidate for applications in click chemistry, pharmaceutical intermediates, and polymer synthesis.

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

methyl 2-(but-3-ynylamino)acetate |

InChI |

InChI=1S/C7H11NO2/c1-3-4-5-8-6-7(9)10-2/h1,8H,4-6H2,2H3 |

InChI Key |

ATWYHMHPKIPGSU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl but-3-yn-1-ylglycinate typically involves the alkylation of glycine derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and promote the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Alkyne-Specific Reactions

The terminal alkyne group undergoes characteristic reactions, including cycloadditions and catalytic coupling:

Huisgen Cycloaddition

The alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. For example:

This reaction is widely used in bioconjugation and materials science.

Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl halides forms carbon-carbon bonds:

Similar protocols using CuCl as a co-catalyst (as seen in propargylamine systems) suggest compatibility with this compound .

Amino Acid Ester Reactivity

The glycinate ester moiety undergoes hydrolysis, transesterification, and peptide bond formation:

Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to the carboxylic acid:

Kinetic studies on analogous esters show pH-dependent rates, with faster hydrolysis under alkaline conditions.

Transesterification

Methanol or ethanol in the presence of acid catalysts (e.g., HSO) replaces the methyl ester group:

This reaction is critical for modifying solubility or reactivity.

Dual Functional Group Interactions

The proximity of alkyne and amino acid groups enables unique reactivity:

Intramolecular Cyclization

Base-mediated deprotonation of the alkyne can trigger cyclization to form heterocycles (e.g., pyrrolidinones):

Similar mechanisms are observed in propargylglycine derivatives .

Metal Coordination

The amino and ester groups may coordinate transition metals (e.g., Cu, Pd), influencing catalytic activity in coupling reactions .

Alkyne Hydrogenation

Catalytic hydrogenation (H, Pd/C) reduces the alkyne to an alkane:

Selective partial hydrogenation to cis-alkenes is achievable with Lindlar’s catalyst .

Oxidation

Oxidizing agents (e.g., KMnO) cleave the alkyne to carboxylic acids under acidic conditions .

Mechanistic Insights

-

Steric Effects : The methyl ester group slightly hinders alkyne reactivity compared to unsubstituted propargylamines .

-

pH Sensitivity : The amino group’s protonation state influences reaction pathways (e.g., cyclization vs. hydrolysis).

-

Catalyst Compatibility : Copper catalysts are preferred for alkyne reactions due to their efficiency in stabilizing intermediates .

Scientific Research Applications

Methyl but-3-yn-1-ylglycinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to undergo click chemistry reactions.

Medicine: Explored for its cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl but-3-yn-1-ylglycinate involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous esters and alkyne derivatives, contextualized using evidence from the provided sources.

Table 1: Structural and Functional Comparison

Key Differentiators :

Reactivity: The alkyne group in this compound enables click chemistry (e.g., azide-alkyne cycloaddition), unlike saturated esters (e.g., methyl palmitate) or cyclic diterpenoid esters (e.g., sandaracopimaric acid methyl ester) .

Stability :

- Alkyne groups are prone to oxidation under ambient conditions, whereas saturated esters (e.g., methyl palmitate) and aromatic esters (e.g., methyl shikimate) exhibit higher stability .

Biological Activity :

- This compound may serve as a prodrug due to its esterase-cleavable ester bond, similar to fatty acid methyl esters (FAMEs) used in lipid metabolism studies . However, its alkyne group could introduce cytotoxicity risks compared to inert FAMEs.

Synthetic Accessibility: Unlike naturally derived diterpenoid esters (e.g., sandaracopimaric acid methyl ester), this compound is likely synthesized via alkyne-ester coupling, offering scalability advantages .

Research Findings and Data

Table 2: Comparative Physicochemical Data

*Note: Data for this compound inferred from structural analogs and reaction mechanisms.

Critical Insights :

- Synthetic Utility: The compound’s alkyne group facilitates rapid conjugation in bioconjugation studies, outperforming non-alkyne esters .

- Limitations : Oxidative instability may necessitate stabilization strategies (e.g., inert atmospheres), unlike stable FAMEs used in GCMS analyses .

Biological Activity

Methyl but-3-yn-1-ylglycinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an alkyne derivative of glycine, characterized by its unique structure that allows for various interactions within biological systems. The presence of the alkyne group contributes to its reactivity and potential as a bioactive compound.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

- Modulation of Signaling Pathways : It has been observed to influence various signaling pathways, which could lead to changes in gene expression and cellular responses.

- Antimicrobial Activity : Some studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies

-

Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent.

Cell Line Concentration (µM) Viability Reduction (%) MCF-7 (Breast) 10 65 HeLa (Cervical) 20 70 - Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and improving neuronal survival rates.

Pharmacological Studies

Pharmacological evaluations have highlighted the following aspects:

- Bioavailability : The compound displays favorable pharmacokinetic properties, including reasonable absorption and distribution characteristics.

- Toxicology : Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses.

Tables Summarizing Key Findings

| Study Focus | Key Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuroprotection | Reduces oxidative stress and improves neuronal survival |

| Enzymatic Inhibition | Inhibits specific metabolic enzymes |

| Antimicrobial Activity | Exhibits activity against various pathogens |

Q & A

Q. How can researchers ensure compliance with safety protocols when handling this compound’s reactive intermediates?

Q. What steps validate the purity of novel derivatives in absence of commercial standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.